

Navigating the Therapeutic Landscape of DS-1040: A Comparative Analysis of Dosage Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest					
Compound Name:	DS-1040 Tosylate				
Cat. No.:	B560596	Get Quote			

For Immediate Release

This guide provides a comprehensive comparison of the efficacy of DS-1040 at different dosages, drawing upon available data from preclinical and clinical studies. DS-1040 is an investigational small molecule inhibitor of the activated form of thrombin-activatable fibrinolysis inhibitor (TAFIa), a key regulator of the body's natural clot-dissolving process. By inhibiting TAFIa, DS-1040 aims to enhance endogenous fibrinolysis, offering a potential therapeutic strategy for various thrombotic diseases. This document is intended for researchers, scientists, and drug development professionals interested in the clinical development of this novel fibrinolysis-enhancing agent.

Efficacy Data Summary

The clinical development of DS-1040 has explored a range of intravenous dosages across different patient populations, primarily in the context of thromboembolic diseases. The following tables summarize the key efficacy and safety findings from published studies.

Table 1: Pharmacodynamic Effects of DS-1040 in Healthy Volunteers



Dosage Range (IV)	Key Pharmacodynamic Endpoints	Study Population	Reference
0.1 mg - 40 mg (single ascending doses)	- Substantial dose- dependent and time- dependent decrease in TAFIa activity Increase in D-dimer levels in some individuals, indicative of endogenous fibrinolysis No significant effect on bleeding time, coagulation parameters, or platelet aggregation.	Healthy young (18-45 years) and elderly (65-75 years) subjects (N=103)	[1]

Table 2: Efficacy and Safety of DS-1040 in Patients with Acute Ischemic Stroke (AIS)



Dosage (IV)	Primary Efficacy Endpoints	Primary Safety Endpoints	Study Population	Reference
0.6 mg, 1.2 mg, 2.4 mg, 4.8 mg (single dose)	No clear dose- response relationship observed for D- dimer levels and TAFIa activity.	- No cases of symptomatic intracranial hemorrhage (ICH) or major extracranial bleeding One drug-related subarachnoid hemorrhage in the 0.6 mg group.	Japanese patients with AIS undergoing thrombectomy (N=41)	[2][3]

Table 3: Efficacy and Safety of DS-1040 in Patients with Acute Pulmonary Embolism (PE)



Dosage Range (IV)	Primary Efficacy Endpoints	Primary Safety Endpoints	Study Population	Reference
20 mg - 80 mg (ascending doses)	- No significant difference in thrombus volume reduction compared to placebo No significant difference in the change from baseline right-to-left ventricular dimensions compared to placebo.	- Primary endpoint (major or clinically relevant nonmajor bleeding) occurred in 4.6% of DS-1040 patients vs. 2.6% in placebo One major bleeding event in the 80 mg group.	Patients with intermediate-risk PE (N=125)	[4]

Experimental Protocols

A summary of the methodologies for the key clinical trials cited is provided below to contextualize the presented data.

First-in-Human Study in Healthy Volunteers

- Study Design: A randomized, placebo-controlled, three-part, single-ascending dose Phase 1 study.
- Participants: 103 healthy young (18-45 years) and elderly (65-75 years) subjects.
- Intervention: Single intravenous infusions of DS-1040 ranging from 0.1 mg to 40 mg, or placebo. The infusions were administered over 0.5 hours or as a 24-hour continuous infusion.
- Key Assessments:



- Pharmacokinetics: Plasma concentrations of DS-1040 were measured at various time points.
- Pharmacodynamics: TAFIa activity, D-dimer levels, 50% clot lysis time, coagulation parameters, and platelet aggregation were assessed.[1]
- Safety: Adverse events, vital signs, and bleeding time were monitored throughout the study.

Study in Japanese Patients with Acute Ischemic Stroke

- Study Design: A Phase 1, multicenter, randomized, double-blind, placebo-controlled, sequential-cohort study.[2][3]
- Participants: 41 Japanese patients with acute ischemic stroke due to large vessel occlusion,
 who were planned for thrombectomy within 8 hours of symptom onset.[2][3]
- Intervention: A single intravenous infusion of placebo or DS-1040 at doses of 0.6 mg, 1.2 mg,
 2.4 mg, or 4.8 mg.[2][3]
- Key Assessments:
 - Primary Safety Endpoints: Incidence of intracranial hemorrhage (ICH) within 36 hours and major extracranial bleeding within 96 hours of treatment initiation.[2][3]
 - Pharmacokinetics and Pharmacodynamics: Plasma exposure of DS-1040, D-dimer levels, and TAFIa activity were measured.[2][3]
 - Clinical Outcomes: Stroke severity and disability were assessed using various scales.[3]

Study in Patients with Acute Pulmonary Embolism

- Study Design: A multicenter, randomized, double-blind, placebo-controlled Phase 1b study.

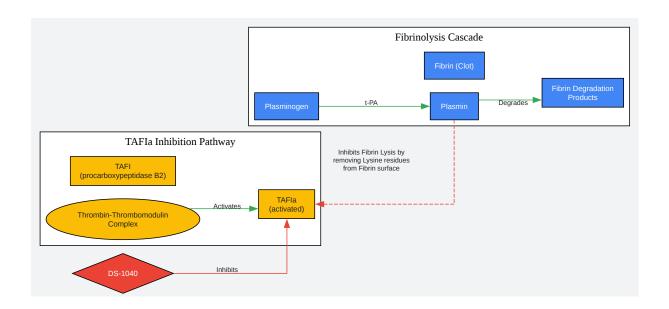
 [4]
- Participants: 125 patients with intermediate-risk pulmonary embolism.[4]



- Intervention: Ascending doses of intravenous DS-1040 (20-80 mg) or placebo, added to standard anticoagulation with enoxaparin.[4]
- Key Assessments:
 - Primary Safety Endpoint: Number of patients with major or clinically relevant nonmajor bleeding.[4]
 - Efficacy Exploration: Percentage change in thrombus volume and right-to-left ventricular dimensions, assessed by quantitative computed tomography pulmonary angiography at baseline and after 12 to 72 hours.[4]

Visualized Pathways and Workflows

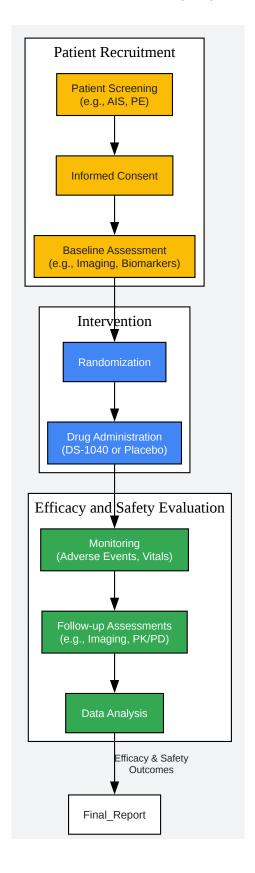
To further elucidate the mechanism of action and the experimental approach for evaluating DS-1040, the following diagrams are provided.





Click to download full resolution via product page

Caption: Mechanism of action of DS-1040 in the fibrinolytic pathway.





Click to download full resolution via product page

Caption: Generalized experimental workflow for a clinical trial of DS-1040.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. Safety, Pharmacokinetics and Pharmacodynamics of DS-1040, in Combination with Thrombectomy, in Japanese Patients with Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of thrombin-activatable fibrinolysis inhibitor via DS-1040 to accelerate clot lysis in patients with acute pulmonary embolism: a randomized phase 1b study - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Navigating the Therapeutic Landscape of DS-1040: A Comparative Analysis of Dosage Efficacy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560596#comparing-ds-1040-efficacy-at-different-dosages]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com